molecular formula C15H23N3S B2800409 N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1251687-28-1

N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No.: B2800409
CAS No.: 1251687-28-1
M. Wt: 277.43
InChI Key: DUSYVPHXTDACIB-UHFFFAOYSA-N
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Description

N1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a benzothiazole-derived diamine compound featuring a 4,7-dimethyl-substituted benzothiazole core linked to a diethyl-substituted ethylenediamine chain.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-5-18(6-2)10-9-16-15-17-13-11(3)7-8-12(4)14(13)19-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSYVPHXTDACIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

  • This analog is commercially available but lacks reported biological data .
  • N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118): Substituting benzothiazole with a chloroquinoline core shifts activity toward antimalarial targets. Ro 41-3118 and its metabolites exhibit potent antiplasmodial effects, highlighting the importance of the heterocycle in target specificity .

Diamine Chain Variations

  • Similar compounds showed inferior coupling efficiency in thiol-arene cross-coupling reactions compared to diethyl analogs .
  • N1-(2-Chloro-3-nitropyridin-4-yl)-N2,N2-diethylethane-1,2-diamine :
    A pyridine-based analog with a nitro substituent demonstrated utility in synthesizing imidazo[4,5-c]pyridines, emphasizing the role of the diethylamine chain in facilitating cyclization reactions .

Table 1: Pharmacological Profiles of Selected Analogs

Compound Core Structure Key Modifications Reported Activity Reference
Target Compound Benzothiazole 4,7-Dimethyl, diethylamine Limited data; inferred antimicrobial
Ro 41-3118 Chloroquinoline Diethylamine chain Antimalarial (IC₅₀: 12 nM)
1,3,4-Thiadiazole-fused derivatives Benzodioxine-Thiadiazole Fused heterocycles α-Amylase/α-glucosidase inhibition
1,3,4-Thiadiazole derivatives (13a–13d) Pyrazole-Thiadiazole Nitrophenyl substituents Antimicrobial (vs. E. coli, C. albicans)
  • In contrast, pyrazole-thiadiazole derivatives (e.g., 13a–13d) showed superior antimicrobial activity against C. albicans (MIC: 4 µg/mL) compared to benzothiazole-based diamines, which remain underexplored .
  • Antimalarial Activity: Chloroquinoline-based diamines like Ro 41-3118 outperform benzothiazole analogs in plasmodial growth inhibition, underscoring the role of the quinoline core in targeting heme detoxification pathways .

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